2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N6O3S2 and its molecular weight is 418.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Related Compounds
Antitumor and Antimicrobial Applications
Research on compounds with related structures, such as pyrimidopyrazole derivatives and pyrazolopyridine moieties, indicates significant interest in their synthesis and evaluation for antitumor and antimicrobial activities. For example, Fahim et al. (2019) explored the synthesis and antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating outstanding in vitro antitumor activity against specific cell lines. Such compounds were synthesized using microwave irradiation, indicating a modern approach to chemical synthesis aimed at enhancing biological activity (Fahim, Elshikh, & Darwish, 2019).
Radioligand Imaging
Another area of research involves the development of selective radioligands for imaging, such as in the study by Dollé et al. (2008), where 2-phenylpyrazolo[1,5-a]pyrimidineacetamides were developed as selective ligands for the translocator protein (18 kDa), highlighting the compound's potential in positron emission tomography (PET) imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antibacterial and Antioxidant Activities
Compounds derived from similar chemical structures have been evaluated for their antibacterial and antioxidant properties. For instance, Saundane et al. (2012) synthesized thiazolidinone and azetidinone compounds incorporating indolylthienopyrimidines, which exhibited promising antioxidant and antimicrobial activities, suggesting a potential route for the development of new therapeutic agents (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-8-6-28-16(18-8)19-10(24)7-27-14-11-13(20-12(21-14)9-4-5-9)22(2)17(26)23(3)15(11)25/h6,9H,4-5,7H2,1-3H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATAYPRDFJXGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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